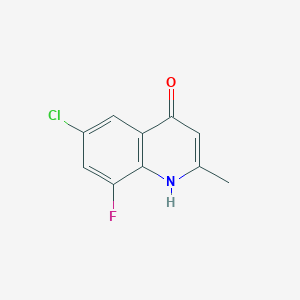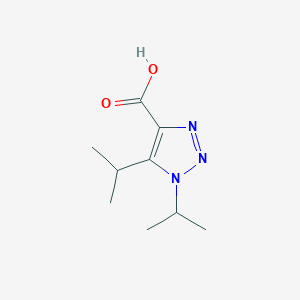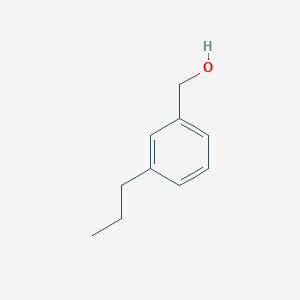
(3-Propylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-Benzenemethanol typically involves the alkylation of benzenemethanol with a propyl halide under basic conditions. One common method is the Friedel-Crafts alkylation, where benzenemethanol reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of 3-Propyl-Benzenemethanol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters ensures efficient production.
化学反応の分析
Types of Reactions: 3-Propyl-Benzenemethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 3-Propyl-benzaldehyde or 3-Propyl-benzoic acid.
Reduction: Propylbenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-Propyl-Benzenemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 3-Propyl-Benzenemethanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.
類似化合物との比較
Benzyl Alcohol: Similar structure but lacks the propyl group. It is widely used as a solvent and preservative.
Phenethyl Alcohol: Contains an ethyl group instead of a propyl group. It is used in perfumery and as an antimicrobial agent.
1-Phenyl-1-butanol: Another derivative with a butyl group. It is used in organic synthesis and as a fragrance ingredient.
Uniqueness: 3-Propyl-Benzenemethanol is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
(3-propylphenyl)methanol |
InChI |
InChI=1S/C10H14O/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-7,11H,2,4,8H2,1H3 |
InChIキー |
COEWZVCOHUGIPE-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=CC=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





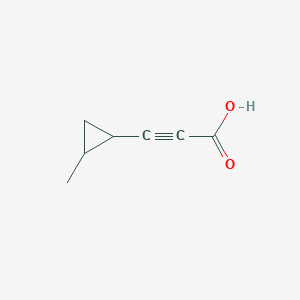
![6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13158595.png)


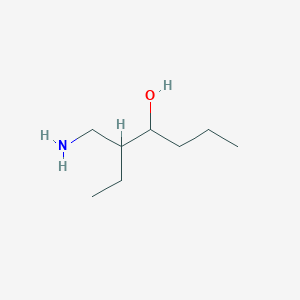

![2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
![2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B13158626.png)
